molecular formula C9H8ClFO4 B14040202 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

Cat. No.: B14040202
M. Wt: 234.61 g/mol
InChI Key: OZIGOZSTUHTMFO-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is an organic compound with the molecular formula C9H8ClFO4. It is a derivative of benzoic acid, featuring chloro, fluoro, and methoxymethoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid typically involves multi-step organic reactions. One common method starts with the chlorination and fluorination of a benzoic acid derivative, followed by the introduction of the methoxymethoxy group through etherification reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Amidation: Amines with coupling agents like EDCI or DCC.

Major Products

The major products formed from these reactions include various substituted benzoic acids, esters, and amides, depending on the specific reagents and conditions used.

Scientific Research Applications

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid involves its interaction with molecular targets through its functional groups. The chloro and fluoro substituents can participate in halogen bonding, while the methoxymethoxy group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets, affecting its overall biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid
  • 5-Fluoro-2-methoxybenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 3-Fluoro-5-methoxybenzoic acid

Uniqueness

5-Chloro-2-fluoro-3-(methoxymethoxy)benzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The combination of chloro, fluoro, and methoxymethoxy groups on the benzene ring provides a unique reactivity profile, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8ClFO4

Molecular Weight

234.61 g/mol

IUPAC Name

5-chloro-2-fluoro-3-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H8ClFO4/c1-14-4-15-7-3-5(10)2-6(8(7)11)9(12)13/h2-3H,4H2,1H3,(H,12,13)

InChI Key

OZIGOZSTUHTMFO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1F)C(=O)O)Cl

Origin of Product

United States

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